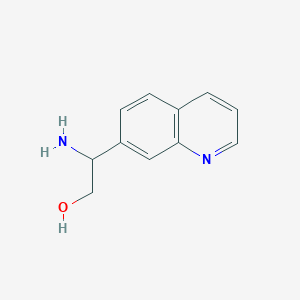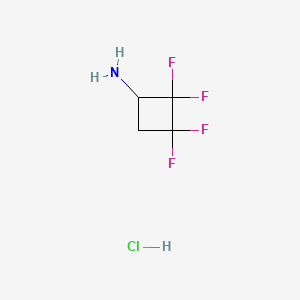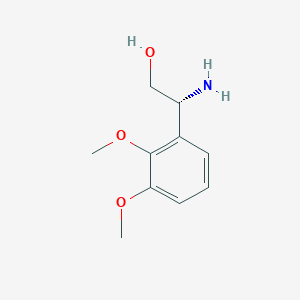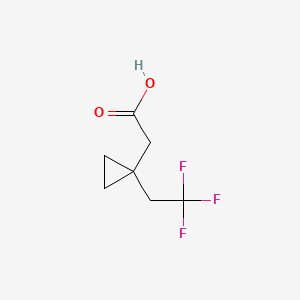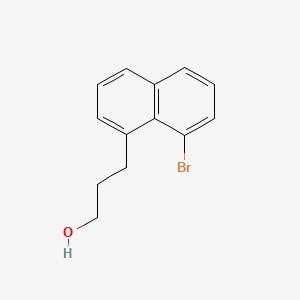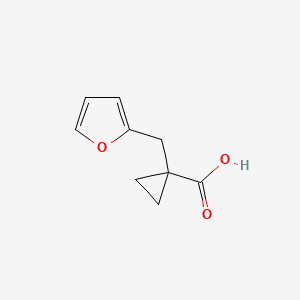
1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a furan ring via a methylene bridge, with a carboxylic acid functional group on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of furan derivatives. One common method includes the reaction of furan-2-carbaldehyde with diazomethane to form a cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(Furan-2-ylmethyl)cyclopropane-1-methanol.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the furan moiety.
Furan-2-carboxylic acid: Contains the furan ring with a carboxylic acid group but lacks the cyclopropane ring.
Uniqueness: 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the aromatic furan ring, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-8(11)9(3-4-9)6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) |
Clave InChI |
INLTVUUGTGTKEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
